(p-Chlorophenethyl)aminoguanidine
CAS No.: 46352-58-3
Cat. No.: VC18516068
Molecular Formula: C9H13ClN4
Molecular Weight: 212.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46352-58-3 |
|---|---|
| Molecular Formula | C9H13ClN4 |
| Molecular Weight | 212.68 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)ethylamino]guanidine |
| Standard InChI | InChI=1S/C9H13ClN4/c10-8-3-1-7(2-4-8)5-6-13-14-9(11)12/h1-4,13H,5-6H2,(H4,11,12,14) |
| Standard InChI Key | GNAOZKIKJRLWIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNN=C(N)N)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Chemical Architecture
(p-Chlorophenethyl)aminoguanidine (CHClN) features a guanidine group linked to a p-chlorophenethyl moiety via an amino bridge. The guanidine group, a strong organic base, contributes to the compound’s polarity and potential for hydrogen bonding, while the aromatic chlorophenyl ring enhances lipophilicity, influencing its pharmacokinetic profile .
Stereochemical and Conformational Analysis
The compound’s SMILES notation, C1=CC(=CC=C1CCNN=C(N)N)Cl, delineates a para-chlorinated benzene ring connected to an ethylamine chain terminating in a guanidine group. The InChIKey GNAOZKIKJRLWIQ-UHFFFAOYSA-N confirms its unique stereochemical identity . Computational models predict a planar guanidine moiety and a staggered conformation for the ethylamine linker, minimizing steric hindrance .
Comparative Analysis with Structural Analogs
A closely related compound, 2-[2-(4-chlorophenyl)ethyl]guanidine (CHClN), lacks the amino bridge present in (p-chlorophenethyl)aminoguanidine, resulting in reduced molecular weight (197.67 g/mol vs. 212.68 g/mol) and altered physicochemical properties . This structural distinction may influence biological activity, as the amino bridge in (p-chlorophenethyl)aminoguanidine introduces additional hydrogen-bonding potential .
Synthetic Methodologies and Optimization
Chlorodesoxygenation-Based Routes
A seminal synthetic approach for analogous guanidine derivatives involves chlorodesoxygenation of nitroazolopyrimidones using phosphoryl trichloride–pyridine–acetonitrile systems . This method, optimized for azolo[1,5-a]pyrimidines, could be adapted for (p-chlorophenethyl)aminoguanidine by substituting appropriate alkylamines during nucleophilic substitution steps .
Key Reaction Steps
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Nitration: Introduction of nitro groups to azoloazine precursors enhances electrophilic reactivity.
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Chlorination: Phosphoryl trichloride mediates oxygen-to-chlorine substitution, generating reactive intermediates.
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Amination: Nucleophilic attack by p-chlorophenethylamine on chlorinated intermediates yields the target compound .
Alternative Pathways via Guanidinylation
Biological Activity and Mechanistic Insights
Cytotoxicity Profile
Notably, aminoguanidine derivatives demonstrate reduced cytotoxicity compared to propargylthiotriazole analogs. For example, compound 9g (structurally analogous to (p-chlorophenethyl)aminoguanidine) preserved 84.65% macrophage viability at 100 μM, whereas compound 10g caused significant cell death (30.9% viability) .
Enzymatic Interactions
The guanidine group’s ability to chelate metal ions may inhibit metalloenzymes like inducible nitric oxide synthase (iNOS). Aminoguanidine itself is a known iNOS inhibitor, suggesting similar mechanistic pathways for (p-chlorophenethyl)aminoguanidine .
Physicochemical Properties and Analytical Data
Predicted Collision Cross-Section (CCS)
Mass spectrometric analyses predict CCS values for various adducts :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.09015 | 145.9 |
| [M+Na]+ | 235.07209 | 155.5 |
| [M+NH4]+ | 230.11669 | 153.8 |
These data aid in LC-MS/MS method development for pharmacokinetic studies.
Thermodynamic Stability
Molecular dynamics simulations suggest intramolecular hydrogen bonding between the guanidine -NH and aromatic chlorine stabilizes the compound’s conformation, potentially enhancing metabolic stability .
Therapeutic Applications and Preclinical Evidence
Acute Lung Injury (ALI) Models
In murine LPS-induced ALI, the analog 9g (30 mg/kg i.p.) reduced pulmonary edema by 42% and neutrophil infiltration by 37.6%, comparable to dexamethasone . Mechanistically, it suppressed CD68+ macrophage migration and IL-6 release, suggesting (p-chlorophenethyl)aminoguanidine could share these therapeutic effects .
Nitroazoloazines demonstrate broad-spectrum antiviral activity against RNA viruses, likely via RNA-dependent RNA polymerase inhibition . Additionally, aminoguanidine derivatives exceed reference compounds in antiglycation activity, hinting at applications in diabetic complications .
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